2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c24-20(15-27-18-7-2-1-3-8-18)22-17-11-10-16-6-4-12-23(19(16)14-17)29(25,26)21-9-5-13-28-21/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOHAWMJUSNCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps. One common method includes the Claisen-Schmidt condensation reaction, where precursors such as 2-phenoxy-N-arylacetamide and 1-(thiophen-2-yl)ethan-1-one are reacted in ethanol in the presence of potassium hydroxide at reflux conditions . This reaction forms the chalcone intermediate, which is then further reacted to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is with a molecular weight of approximately 428.52 g/mol. The compound features a phenoxy group and a thiophenesulfonyl moiety, which may contribute to its diverse reactivity and biological activity.
Chemistry
In the field of chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions:
- Oxidation : The phenoxy group can be oxidized to form phenolic derivatives.
- Reduction : The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions at the sulfonyl or acetamide positions.
These reactions are essential for developing new chemical entities with desired properties.
Biology
The biological applications of this compound are particularly notable:
- Bioactive Molecule : Its structure suggests potential as a bioactive molecule in drug design. Research indicates it may interact with specific molecular targets within cells, modulating cellular pathways and affecting enzyme activity.
- Anticancer Activity : Preliminary studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.15 µM to 10 µM across different tumor types.
Medicine
In the medical field, this compound is being investigated for its potential therapeutic applications:
- Anti-inflammatory Properties : Research is ongoing to explore its efficacy in treating inflammatory conditions.
- Anticancer Treatments : The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent. Studies employing MTT assays have demonstrated its effectiveness in reducing cell viability in cancer models.
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
Case Study Overview
Title : Antiproliferative Activity of Tetrahydroquinoline Derivatives
Objective : To evaluate the cytotoxic effects on various cancer cell lines.
Results :
The study revealed that tetrahydroquinoline derivatives exhibited significant antiproliferative activity against multiple cancer types. The results indicated strong potential for development as anticancer agents due to their low IC50 values.
Mechanism of Action
The mechanism by which 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide exerts its effects involves multiple molecular targets and pathways. For instance, it has been shown to inhibit the expression of genes such as KI-67, Survivin, and IL-6, which are involved in cell proliferation and inflammation . Additionally, it activates caspases and other apoptotic markers, leading to programmed cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Pharmacological Activity
The pharmacological profile of tetrahydroquinoline derivatives is highly dependent on substituent patterns. For example:
- N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives (e.g., compound 4a from ) exhibit high yields (90.2%) and pyrimidine-thioacetamide substituents, which correlate with anti-inflammatory and antimicrobial activities. However, these lack the thiophene sulfonyl group, reducing their metabolic stability compared to the target compound .
- N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetamide derivatives () feature rigid bicyclic frameworks, enhancing lipophilicity and CNS penetration. Their phenoxy substituents are associated with antipyretic activity (reducing fever by 40–60% in murine models), but they lack the tetrahydroquinoline core, limiting their binding to quinoline-specific targets .
- N-((1-(1-Benzhydrylazetidin-3-yl)-1,2,3,4-Tetrahydroquinolin-2-yl)methyl)acetamide (5j) () shares the tetrahydroquinoline scaffold but replaces the thiophene sulfonyl group with a benzhydrylazetidine moiety. This modification improves solubility (amorphous solid, 74% yield) but reduces electrophilic reactivity critical for enzyme inhibition .
Structural and Crystallographic Differences
The crystal structure of 1-[2-(4-Nitrophenyl)-5-(5-Phenyl-1,2-oxazol-3-yl)-1,2,3,4-Tetrahydroquinolin-4-yl]pyrrolidin-2-one () highlights key conformational distinctions:
- Torsional angles : The target compound’s thiophene sulfonyl group likely induces distinct torsional strain compared to the oxazole and nitrophenyl groups in ’s structure (twist angles: 47.0°–56.4°). This affects molecular packing and hydrogen-bonding patterns (e.g., O–H⋯O vs. N–H⋯O interactions) .
- Polarity : The sulfonyl group in the target compound increases polarity (logP ≈ 2.5 predicted), whereas nitro and oxazole substituents in ’s analog result in higher logP (>3.0), reducing aqueous solubility .
Key Research Findings and Implications
- The thiophene sulfonyl group in the target compound offers a balance between metabolic stability and reactivity, distinguishing it from analogs with nitro or oxazole groups .
- Crystallographic data from suggest that substituent orientation critically impacts intermolecular interactions, which could guide the design of co-crystals for improved bioavailability .
Biological Activity
2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 428.5 g/mol. The structure contains a phenoxy group and a thiophenesulfonyl moiety attached to a tetrahydroquinoline backbone, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O4S2 |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 941882-53-7 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The presence of the thiophenesulfonyl group may enhance its reactivity towards enzyme active sites or receptor binding sites, leading to modulation of cellular pathways involved in proliferation and apoptosis.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction: It is suggested that the compound can trigger apoptotic pathways in tumor cells.
Biological Activity and Research Findings
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes significant findings from various research articles:
Case Study: Cytotoxic Effects
In a study assessing the cytotoxicity of related compounds, it was found that derivatives similar to this compound exhibited significant activity against A431 cells. The mechanism involved upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), confirming the compound's potential as an anticancer agent.
Comparative Analysis with Similar Compounds
When compared to other sulfonamide-containing tetrahydroquinoline derivatives, this compound demonstrates unique biological properties attributed to its specific functional groups. For instance:
| Compound Name | Key Feature |
|---|---|
| N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline | Lacks thiophenesulfonyl group |
| 2-phenoxy-N-(1-benzylsulfonyl)-1,2,3,4-tetrahydroquinoline | Different reactivity profile |
Q & A
Q. What are the recommended synthetic routes for 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions, followed by sulfonylation at the 1-position using thiophene-2-sulfonyl chloride (reaction time: 12–24 h, solvent: DCM, base: TEA).
- Step 2 : Acetamide coupling at the 7-position using 2-phenoxyacetic acid activated by EDC/HOBt in DMF at 0–25°C for 6–12 h.
- Optimization : Use statistical design of experiments (DoE) to screen variables (temperature, stoichiometry, solvent polarity). Central composite designs are effective for identifying critical parameters influencing yield . Purity can be enhanced via recrystallization (solvent: ethanol/water) or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Key signals include the tetrahydroquinoline protons (δ 1.5–2.8 ppm, multiplet for CH₂ groups), thiophene-sulfonyl protons (δ 7.2–7.4 ppm), and acetamide NH (δ 8.1–8.3 ppm, broad singlet).
- ¹³C NMR : Confirm sulfonyl group (C-SO₂ at ~110 ppm) and acetamide carbonyl (C=O at ~170 ppm).
- IR : Stretching vibrations for sulfonamide (1330–1350 cm⁻¹, asymmetric SO₂) and amide (1650–1680 cm⁻¹, C=O).
- MS : High-resolution ESI-MS should match the molecular formula (C₂₁H₂₀N₂O₄S₂), with fragmentation peaks indicating loss of phenoxy (-C₆H₅O) or thiophene-sulfonyl groups .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gap, electrostatic potential maps). This predicts sites for nucleophilic/electrophilic attack during reactions .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). The sulfonamide group may form hydrogen bonds with active-site residues (e.g., Asp86 in COX-2), while the tetrahydroquinoline core provides hydrophobic interactions . Validate predictions with in vitro assays (IC₅₀ measurements).
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (pH, temperature, solvent/DMSO concentration ≤1%).
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) with cell-based viability assays (MTT/CellTiter-Glo).
- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity. For example, hydrolysis of the acetamide group under acidic conditions may generate inactive derivatives .
Q. How does the thiophene-sulfonyl group influence the compound’s physicochemical properties and bioavailability?
- Methodological Answer :
- LogP Measurement : Determine via shake-flask method (octanol/water). The sulfonyl group increases hydrophilicity (lower LogP), while the thiophene ring enhances π-π stacking with plasma proteins.
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. The sulfonamide may reduce permeability due to hydrogen bonding with efflux transporters (e.g., P-gp) .
- Solubility : Evaluate in biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Co-solvency with cyclodextrins or lipid-based formulations can improve solubility .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Asymmetric synthesis routes (e.g., catalytic enantioselective sulfonylation) can avoid racemization .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) during scale-up. Adjust mixing efficiency to prevent hot spots in exothermic steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction mechanisms for sulfonylation of tetrahydroquinoline derivatives?
- Methodological Answer :
- Kinetic Studies : Perform time-resolved NMR or stopped-flow UV-Vis to track intermediate formation. Competing pathways (e.g., SN1 vs. SN2 mechanisms) may dominate under different solvents (polar aprotic vs. protic) .
- Isotope Labeling : Use ¹⁸O-labeled sulfonyl chloride to confirm whether hydrolysis competes with desired sulfonylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
